![molecular formula C10H16N2O2 B1526558 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1251088-26-2](/img/structure/B1526558.png)
1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Scientific Research Applications
Improved Synthesis Methods
One of the key research areas involves the development of improved synthesis methods for pyrazole derivatives. A study by Dong (2011) highlighted an enhanced synthesis process for 1H-pyrazole-4-carboxylic acid, achieving a significantly higher yield compared to previous methods. This advancement is crucial for the efficient production of pyrazole-based compounds for further applications (C. Dong, 2011).
Novel Heterocyclic Products
The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has led to the synthesis of novel pyrazolo[3,4-b]pyridine products. These processes, as described by Ghaedi et al. (2015), are notable for their efficiency in generating new N-fused heterocycle products with good to excellent yields, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Aseyeh Ghaedi et al., 2015).
Structural and Spectral Investigations
In-depth experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their structural, spectral, and electronic properties. These investigations provide valuable insights into the molecular characteristics and potential applications of these compounds in various scientific and industrial fields (S. Viveka et al., 2016).
Metal Coordination Polymers
Research has also focused on the synthesis and structural diversity of metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Cheng et al. (2017) demonstrated how these ligands can assemble with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers, highlighting their potential in material science and catalysis (M. Cheng et al., 2017).
Corrosion Inhibition
The derivatives of pyrazole, including those related to 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, have been investigated for their corrosion inhibition properties. Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating their effectiveness in reducing corrosion rates and suggesting potential industrial applications (L. Herrag et al., 2007).
Future Directions
The future directions for “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the versatility of pyrazole derivatives, they may find use in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
properties
IUPAC Name |
1-butyl-5-ethylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-12-9(4-2)8(7-11-12)10(13)14/h7H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACVCJKSAXCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.